REACTION_CXSMILES
|
C(OC(=O)[NH:7][C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[C:10]([F:18])[CH:9]=1)(C)(C)C>ClCCl.FC(F)(F)C(O)=O.C(OCC)C>[F:18][C:10]1[CH:9]=[C:8]([NH2:7])[C:17]2[C:12]([CH:11]=1)=[CH:13][CH:14]=[CH:15][CH:16]=2
|
Name
|
(3-fluoro-naphthalen-1-yl)-carbamic acid tert-butyl ester
|
Quantity
|
4.78 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1=CC(=CC2=CC=CC=C12)F)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solid that precipitated out
|
Type
|
FILTRATION
|
Details
|
was collected by vacuum filtration as the TFA salt (2.137 g)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a brown residue
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (5:1, hexanes/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C2=CC=CC=C2C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.967 g | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 32.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |